molecular formula C14H19ClO B2862474 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene CAS No. 2138123-09-6

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene

Cat. No. B2862474
CAS RN: 2138123-09-6
M. Wt: 238.76
InChI Key: MJUPKSOJHJLENT-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene is a chemical compound that belongs to the class of arylalkenes. It is commonly known as "CPDPB" and has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various areas of research.

Scientific Research Applications

Synthesis and Structural Analysis

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene serves as a pivotal compound in the synthesis of complex organic structures. For instance, its involvement in the synthesis of arylpyrans demonstrates its utility in forming compounds with unique hydrogen bonding capabilities. The cyclization of mixed benzene derivatives results in compounds like 3,3,7,7-tetramethyl-1,2,3,5,6,7-hexahydro-as-indacen-1,5-dione, which exhibit complementary hydrogen bonds forming molecular chains. These chains are indicative of the compound's potential in the development of new materials with specific molecular recognition capabilities (Milling et al., 2009).

Environmental Applications

The chemical structure of this compound contributes to the development of carbazole-based porous organic polymers, like those used for efficient iodine capture from the environment. These polymers demonstrate high surface areas and unique morphologies, such as a mulberry-like structure, which are crucial for adsorbing pollutants like iodine vapor. This showcases the compound's role in addressing environmental issues through the design of novel sorbents with high performance and tunable properties (Xiong et al., 2019).

Photophysical Properties

Research into the photophysical properties of related benzene derivatives highlights the potential of this compound in the development of materials with unique light-absorbing or emitting properties. For example, the study of chloro(4-methylpent-3-en-1-ynyl)carbene reveals insights into the structural parameters, photochemical transformations, and reactivity of carbenes generated from benzene derivatives. This research paves the way for the synthesis of materials with specific photophysical behaviors, which could be beneficial in areas such as organic electronics and photovoltaics (Gvozdev et al., 2021).

Liquid Crystalline Properties

The synthesis and characterization of nonsymmetric liquid crystal dimers based on benzene derivatives, including those structurally related to this compound, indicate their significance in the development of materials with controlled liquid crystalline phases. These materials exhibit specific transitional properties and phases, such as nematic and smectic behavior, which are essential for applications in displays and optical devices. The ability to manipulate these properties through chemical structure adjustment underscores the versatility of benzene derivatives in materials science (Yeap et al., 2009).

properties

IUPAC Name

1-(3-chloropropoxy)-2,5-dimethyl-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-4-6-13-9-12(3)14(10-11(13)2)16-8-5-7-15/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUPKSOJHJLENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCCCCl)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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